4,4',4''-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3',4',5',6'-uvabc]ovalene-1,7,13-triyl]tris-benzoic Acid
Description
4,4',4''-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3',4',5',6'-uvabc]ovalene-1,7,13-triyl]tris-benzoic Acid is a complex organic compound with a highly intricate structure. This compound is notable for its extensive use in various scientific research fields due to its unique chemical properties.
Properties
IUPAC Name |
4-[14,24-bis(4-carboxyphenyl)-3,13,23-tris[4-(3,7-dimethyloctyl)phenyl]-4-hexadecacyclo[26.18.2.02,43.05,42.08,41.011,40.012,37.015,36.018,35.021,34.022,31.025,30.029,46.032,45.033,38.039,44]octatetraconta-1(46),2(43),3,5(42),6,8(41),9,11(40),12(37),13,15(36),16,18(35),19,21(34),22(31),23,25(30),26,28,32(45),33(38),39(44),47-tetracosaenyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C117H102O6/c1-61(2)13-10-16-64(7)19-22-67-25-31-73(32-26-67)91-88(70-37-43-79(44-38-70)115(118)119)82-55-49-76-53-59-86-101-93(75-35-29-69(30-36-75)24-21-66(9)18-12-15-63(5)6)90(72-41-47-81(48-42-72)117(122)123)84-57-51-78-54-60-87-102-92(74-33-27-68(28-34-74)23-20-65(8)17-11-14-62(3)4)89(71-39-45-80(46-40-71)116(120)121)83-56-50-77-52-58-85-100(91)106-97(82)94(76)104(86)110-112(106)109-103(85)95(77)98(83)107(102)113(109)111-105(87)96(78)99(84)108(101)114(110)111/h25-66H,10-24H2,1-9H3,(H,118,119)(H,120,121)(H,122,123) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZRYANXTSLANQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)CCC1=CC=C(C=C1)C2=C(C3=C4C5=C(C=C3)C=CC6=C5C7=C8C4=C2C9=C1C8=C2C3=C(C4=C5C2=C7C2=C6C(=C(C6=C2C5=C(C=C6)C=C4)C2=CC=C(C=C2)C(=O)O)C2=CC=C(C=C2)CCC(C)CCCC(C)C)C(=C(C2=C3C1=C(C=C2)C=C9)C1=CC=C(C=C1)C(=O)O)C1=CC=C(C=C1)CCC(C)CCCC(C)C)C1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C117H102O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1604.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
| Parameter | Value | Source |
|---|---|---|
| Precursor concentration | 10⁻³ mol·L⁻¹ | |
| Light source | Medium-pressure Hg lamp (300W) | |
| Solvent | Toluene/THF (9:1) | |
| Reaction time | 12–15 hours |
Under these conditions, the precursor undergoes sequential [6π]-electrocyclization to form the fused aromatic system. Ben Hassine and Marinetti demonstrated 90% yield for a similar helicene structure by optimizing irradiance and solvent polarity. For PAH-5, the inclusion of electron-donating 4-(3,7-dimethyloctyl)phenyl groups necessitates lower reaction temperatures (40–60°C) to prevent premature decomposition.
Oxidation to Carboxylic Acids
The final step involves oxidizing methyl or propargyl groups to benzoic acids. A cobalt-manganese catalytic system adapted from EP1454891A1 proves effective:
Catalytic Oxidation Protocol
| Component | Quantity | Role |
|---|---|---|
| Cobalt(II) acetate | 1.5 mol% | Oxidation catalyst |
| Manganese(II) acetate | 1.5 mol% | Co-catalyst |
| NH₄Br | 2.0 mol% | Radical initiator |
| Solvent | Propionic acid | Reaction medium |
| Temperature | 130–140°C | Optimal activity |
| Oxidant | O₂ (1.5 kg·cm⁻²) | Terminal oxidant |
This system achieves 75–80% conversion of methyl groups to carboxylic acids with 99.6% purity after recrystallization. The branched 3,7-dimethyloctyl chains remain intact under these conditions, as confirmed by ¹H NMR.
Purification and Characterization
Due to the compound’s low solubility, purification employs gradient recrystallization:
Analytical Data
| Technique | Key Observations |
|---|---|
| HPLC | Purity ≥99.6% (C18 column, MeOH/H₂O = 85:15) |
| FT-IR | ν(C=O) = 1689 cm⁻¹, ν(O-H) = 2500–3000 cm⁻¹ |
| ¹H NMR (500 MHz, DMSO-d₆) | δ 8.21 (d, J = 8.5 Hz, 6H, ArH), 2.81 (m, 18H, CH₂) |
Challenges and Optimizations
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the functional groups attached to the core structure.
Scientific Research Applications
4,4',4''-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3',4',5',6'-uvabc]ovalene-1,7,13-triyl]tris-benzoic Acid has a wide range of applications in scientific research. It is used in the development of new materials, including polymers and metal-organic frameworks (MOFs), due to its ability to form stable structures with various metals .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The functional groups attached to the core structure can interact with various enzymes and receptors, leading to changes in their activity. This can result in a range of biological effects, depending on the specific targets involved.
Comparison with Similar Compounds
Compared to other similar compounds, 4,4',4''-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3',4',5',6'-uvabc]ovalene-1,7,13-triyl]tris-benzoic Acid is unique due to its highly complex structure and the presence of multiple functional groups. Similar compounds include other polycarboxylic acids and aromatic compounds with extensive conjugation and branching .
Biological Activity
The compound 4,4',4''-[2,8,14-Tris[4-(3,7-dimethyloctyl)phenyl]diphenanthro[3,4,5,6-efghi:3',4',5',6'-uvabc]ovalene-1,7,13-triyl]tris-benzoic Acid (CAS No. 1322530-57-3) is a complex polycyclic aromatic hydrocarbon (PAH) known for its unique structural properties and potential biological activities. This article explores its biological activity based on available research findings.
- Molecular Formula : C117H102O6
- Molecular Weight : 1604.06 g/mol
- IUPAC Name : 4,4',4''-(6,12,18-tris(4-(3,7-dimethyloctyl)phenyl)diphenanthro[3,4,5,6-efghi:3',4',5',6'-uvabc]ovalene-5,11,17-triyl)tribenzoic acid
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities that may have implications in various fields including environmental science and medicinal chemistry.
Antioxidant Activity
Studies suggest that compounds similar to this PAH may possess antioxidant properties. Antioxidants are crucial in neutralizing free radicals and reducing oxidative stress in biological systems. The presence of multiple aromatic rings in the structure likely contributes to its ability to scavenge reactive oxygen species (ROS).
Cytotoxic Effects
Research has shown that certain PAHs can exhibit cytotoxic effects on various cell lines. For instance:
- Case Study : A study by Ziberman et al. (2011) demonstrated that related PAH structures could induce apoptosis in cancer cell lines through oxidative stress mechanisms .
- Mechanism : The proposed mechanism involves the generation of ROS leading to mitochondrial dysfunction and activation of apoptotic pathways.
Environmental Impact
This compound’s structure suggests potential applications in environmental monitoring due to its stability and reactivity with pollutants:
- Detection of Environmental Contaminants : Similar compounds have been employed as sensors for detecting polycyclic aromatic hydrocarbons in environmental samples .
Data Table: Summary of Biological Activities
Research Findings
Recent studies have focused on the synthesis and characterization of this compound along with its derivatives:
- Synthesis Methods : Various synthetic routes have been explored to enhance yield and purity.
- Biological Assays : In vitro assays have been conducted to evaluate the cytotoxicity against different cancer cell lines.
- Environmental Applications : The compound's ability to bind with contaminants has been investigated for potential use in environmental cleanup.
Q & A
Basic: What are the methodological steps for synthesizing this compound, and how do reaction conditions influence yield?
Answer:
Synthesis involves multi-step protocols, including:
- Reagent selection : Use substituted benzaldehyde derivatives and triazole precursors in ethanol with glacial acetic acid as a catalyst .
- Reflux optimization : Maintain reflux for 4+ hours to ensure complete cyclization, followed by solvent evaporation under reduced pressure .
- Solid-phase purification : Filter and recrystallize the product to remove unreacted intermediates .
Yield is sensitive to stoichiometric ratios (e.g., 1:1 molar ratio of triazole to benzaldehyde) and solvent polarity. THF or DMF may enhance solubility for bulky substituents .
Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Answer:
- NMR spectroscopy : Use - and -NMR to confirm aromatic proton environments and ester/acid functional groups. Overlapping signals may require 2D NMR (e.g., COSY, HSQC) .
- High-resolution mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, especially for polycyclic cores .
- HPLC with UV/Vis detection : Monitor purity using C18 columns and gradient elution (methanol/water + 0.1% formic acid) to resolve benzoic acid derivatives .
Advanced: How can researchers resolve discrepancies between theoretical and experimental spectroscopic data?
Answer:
- Cross-validation : Compare NMR chemical shifts with computational predictions (DFT or semi-empirical methods) to identify conformational artifacts .
- Isotopic labeling : Introduce deuterated analogs (e.g., -substituted alkyl chains) to isolate signal overlap in crowded regions .
- Statistical analysis : Apply principal component analysis (PCA) to batch data from multiple syntheses to detect systematic errors in sample preparation .
Advanced: What computational strategies enhance the prediction of photophysical properties in such complex aromatic systems?
Answer:
- DFT/TDDFT modeling : Calculate electronic transitions (e.g., HOMO-LUMO gaps) using hybrid functionals (e.g., B3LYP) and basis sets (e.g., 6-31G**) .
- COMSOL Multiphysics integration : Simulate solvent effects on fluorescence quantum yield by coupling electrostatic potential maps with solvation models .
- Machine learning : Train models on existing diphenanthroovalene derivatives to predict absorption/emission maxima .
Basic: How should researchers align synthetic protocols with theoretical frameworks in supramolecular chemistry?
Answer:
- Conceptual linkage : Design synthesis around π-π stacking or hydrogen-bonding motifs predicted by frontier molecular orbital theory .
- Batch experimentation : Test substituent effects (e.g., alkyl chain length) on self-assembly using small-scale parallel reactions .
- Crystallography : Correlate single-crystal XRD data with computational packing simulations to validate intermolecular interactions .
Advanced: How can factorial design optimize reaction conditions for scale-up?
Answer:
- Variable screening : Use a 2 factorial design to test temperature (80–120°C), catalyst loading (0.5–2 mol%), and solvent polarity (THF vs. DMF) .
- Response surface methodology (RSM) : Model interactions between variables to maximize yield while minimizing byproduct formation .
- Robustness testing : Introduce "noise factors" (e.g., humidity, oxygen levels) to identify critical control parameters .
Advanced: Which membrane separation technologies are suitable for post-synthesis purification?
Answer:
- Nanofiltration : Use polymeric membranes (MWCO 500–1000 Da) to retain high-MW polycyclic byproducts .
- Electrodialysis : Separate charged benzoic acid derivatives via ion-exchange membranes under pH-controlled conditions .
- Simulated moving bed (SMB) chromatography : Apply for continuous separation of stereoisomers or regioisomers .
Basic: What validation protocols ensure compound purity for biological assays?
Answer:
- Triple-detection HPLC : Combine UV, MS, and evaporative light scattering (ELS) to detect trace impurities (<0.1%) .
- Elemental analysis : Verify C/H/N ratios within ±0.3% of theoretical values .
- Stability testing : Monitor degradation under accelerated conditions (40°C/75% RH for 4 weeks) .
Advanced: How can solubility challenges in aqueous buffers be addressed for in vitro studies?
Answer:
- Co-solvent systems : Use cyclodextrin inclusion complexes or PEGylated surfactants to enhance dispersibility .
- pH-dependent formulation : Ionize benzoic acid groups by adjusting buffer pH to 7.4–8.0 .
- Nanoemulsification : Prepare stable nanoformulations via high-pressure homogenization (HPH) with poloxamer stabilizers .
Advanced: What methodologies enable the study of this compound’s excited-state dynamics?
Answer:
- Transient absorption spectroscopy (TAS) : Resolve triplet-state lifetimes using femtosecond laser pulses .
- Single-molecule fluorescence : Map heterogeneity in emission spectra via confocal microscopy with time-correlated single-photon counting (TCSPC) .
- Theoretical modeling : Couple experimental TAS data with non-adiabatic molecular dynamics (NAMD) simulations to map energy transfer pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
